B1579338 3,5-Diamino-D-tyrosine

3,5-Diamino-D-tyrosine

Cat. No.: B1579338
M. Wt: 211.22
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Diamino-D-tyrosine is a non-natural tyrosine derivative characterized by amino (-NH₂) substituents at the 3 and 5 positions of the aromatic ring and a D-configuration at the chiral α-carbon.

Properties

Molecular Weight

211.22

Origin of Product

United States

Comparison with Similar Compounds

Substituent-Driven Differences

The 3,5 positions on tyrosine derivatives significantly influence their properties:

Compound Substituents (3,5 positions) Key Functional Groups Molecular Weight (g/mol) Biological Relevance
3,5-Diamino-D-tyrosine NH₂, NH₂ Amino groups ~212.21 (calculated) Research applications (inferred)
3,5-Diiodo-D-tyrosine I, I Iodine atoms 432.98 Thyroid hormone precursor
3,5-Diiodo-L-tyrosine I, I Iodine atoms 432.98 (anhydrous) Biochemical intermediate
  • Chemical Reactivity: Amino groups (-NH₂) are nucleophilic and participate in hydrogen bonding, enabling interactions with enzymes or receptors. In contrast, iodine atoms are electronegative and sterically bulky, favoring halogen bonding and hydrophobic interactions .
  • Solubility: The diamino derivative is expected to exhibit higher water solubility due to polar amine groups, whereas diiodo analogs are more lipophilic .

Stereochemical Differences

  • D vs. L Configuration: The D-enantiomer (this compound) is a non-proteinogenic isomer, unlike the naturally occurring L-form (e.g., 3,5-Diiodo-L-tyrosine). Enzymatic recognition often favors L-forms, making D-tyrosine derivatives valuable for studying stereospecificity in drug design .
  • Optical Activity : 3,5-Diiodo-L-tyrosine dihydrate exhibits a specific optical rotation of +0.8° to +1.5° (5% in 1M HCl), whereas the D-form would display an equal-magnitude negative rotation .

Research Implications and Gaps

  • Synthetic Challenges: Diiodo compounds are synthesized via electrophilic iodination, while diamino derivatives may require nitration/reduction pathways, which are less straightforward .
  • Data Limitations: Direct experimental data on this compound’s physicochemical and biological properties are sparse, necessitating further research .

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